Cas no 133034-03-4 (1-Tosyl-a,a-diphenyl-3-pyrrolidineacetonitrile)

1-Tosyl-a,a-diphenyl-3-pyrrolidineacetonitrile Chemical and Physical Properties
Names and Identifiers
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- 1-Tosyl-α,α-diphenyl-3-pyrrolidineacetonitrile
- 1-Tosyl-α,α-diphenyl-
- 1-TOSYL-A,A-DIPHENYL-3-PYRROLIDINEACETONITRILE
- 1-Tosyl-α,α-diphenyl
- 2-[1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]-2,2-diphenylacetonitrile
- 1-Tosyl-
- A-diphenyl-3-pyrrolidineacetonitrile
- 1-Tosyl-a,a-diphenyl-3-pyrrolidineacetonitrile
-
Computed Properties
- Exact Mass: 416.15600
Experimental Properties
- PSA: 69.55000
- LogP: 5.53418
1-Tosyl-a,a-diphenyl-3-pyrrolidineacetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T662000-100mg |
1-Tosyl-a,a-diphenyl-3-pyrrolidineacetonitrile |
133034-03-4 | 100mg |
$ 1070.00 | 2023-09-05 | ||
TRC | T662000-10mg |
1-Tosyl-a,a-diphenyl-3-pyrrolidineacetonitrile |
133034-03-4 | 10mg |
$ 138.00 | 2023-09-05 |
1-Tosyl-a,a-diphenyl-3-pyrrolidineacetonitrile Related Literature
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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2. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
Additional information on 1-Tosyl-a,a-diphenyl-3-pyrrolidineacetonitrile
1-Tosyl-a,a-diphenyl-3-pyrrolidineacetonitrile: A Comprehensive Overview
The compound with CAS No. 133034-03-4, known as 1-Tosyl-a,a-diphenyl-3-pyrrolidineacetonitrile, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a tosyl group, a diphenyl moiety, and a pyrrolidine ring substituted with an acetonitrile group. The combination of these functional groups makes it a versatile building block for various chemical transformations and applications.
Recent studies have highlighted the potential of 1-Tosyl-a,a-diphenyl-3-pyrrolidineacetonitrile in the synthesis of bioactive molecules. Its tosyl group, a strong leaving group, facilitates nucleophilic substitution reactions, making it an ideal precursor for constructing complex molecular architectures. The diphenyl moiety adds rigidity and aromaticity to the molecule, enhancing its stability and reactivity in certain reaction conditions. Meanwhile, the pyrrolidine ring provides a flexible framework for further functionalization, enabling the creation of diverse pharmacophores.
One of the most promising applications of this compound lies in its role as an intermediate in the synthesis of peptide mimetics and other bioactive agents. Researchers have demonstrated that 1-Tosyl-a,a-diphenyl-3-pyrrolidineacetonitrile can be effectively utilized in the construction of constrained peptide libraries, which are valuable tools for drug discovery. Its ability to participate in both intramolecular and intermolecular cyclization reactions has been leveraged to generate macrocyclic compounds with potential therapeutic applications.
Moreover, the acetonitrile group in 1-Tosyl-a,a-diphenyl-3-pyrrolidineacetonitrile introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule. This feature is particularly advantageous in reactions involving electrophilic aromatic substitution or conjugate addition processes. Recent advancements in asymmetric catalysis have also explored the use of this compound as a chiral auxiliary, enabling the enantioselective synthesis of complex molecules.
In terms of synthesis, 1-Tosyl-a,a-diphenyl-3-pyrrolidineacetonitrile can be prepared through a variety of methods, including nucleophilic aromatic substitution, reductive amination, and palladium-catalyzed cross-coupling reactions. These methods have been optimized to ensure high yields and excellent stereochemical control, making the compound accessible for large-scale production and further research.
The versatility of 1-Tosyl-a,a-diphenyl-3-pyrrolidineacetonitrile extends beyond traditional organic synthesis. It has also found applications in materials science, particularly in the development of advanced polymers and hybrid materials. Its ability to form stable covalent bonds with other functional groups makes it a valuable component in the design of stimuli-responsive materials and nanocomposites.
Looking ahead, ongoing research is focused on exploring new reaction pathways and applications for 1-Tosyl-a,a-diphenyl-3-pyrrolidineacetonitrile. Collaborative efforts between academic institutions and industrial partners are expected to unlock its full potential as a key intermediate in drug development and materials innovation.
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